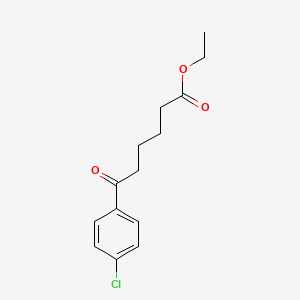

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate

Description

Historical Context and Evolution of Keto-Ester Chemistry

The chemistry of keto-esters has a rich history, dating back to the 19th century with the discovery of the Claisen condensation, a pivotal reaction for the formation of β-keto esters. This reaction involves the condensation of two esters in the presence of a strong base to form a β-keto ester, a molecule with a ketone and an ester functional group separated by a single carbon atom. This discovery laid the foundation for a vast field of study, as chemists began to explore the unique reactivity of these bifunctional molecules.

Over the decades, the field has evolved significantly, with the development of new synthetic methods and a deeper understanding of the reactivity of different types of keto-esters, including α, β, and γ-keto esters. The introduction of aryl groups into the keto-ester framework further expanded their utility, leading to the class of compounds known as aryl keto-esters. These molecules have become indispensable tools in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Strategic Importance of Keto-Esters as Versatile Synthetic Intermediates

Keto-esters are highly valued in organic synthesis due to their dual functionality, which allows for a wide range of chemical transformations. The ketone and ester groups can be manipulated independently or in concert to build complex molecular architectures. For instance, the ketone can undergo nucleophilic addition, reduction, or enolate formation, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

The presence of both functionalities also allows for intramolecular reactions, leading to the formation of cyclic compounds. This versatility makes keto-esters key intermediates in the synthesis of a diverse array of molecules, from fragrances and polymers to agrochemicals and pharmaceuticals. Their ability to participate in carbon-carbon bond-forming reactions is particularly important for the construction of complex molecular skeletons.

Chemical Nomenclature and Structural Context of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate

The compound at the center of this discussion is formally named this compound according to IUPAC nomenclature. This name precisely describes its molecular structure. "Hexanoate" indicates a six-carbon ester chain, with the "ethyl" group attached to the oxygen of the ester. The "6-oxo" designation signifies a ketone functional group at the sixth carbon of this chain. Finally, "6-(4-chlorophenyl)" specifies that a chlorophenyl group is attached to the same carbon as the ketone.

Structurally, this compound is a γ-keto ester, as the ketone is located on the gamma carbon relative to the ester carbonyl group. The presence of the 4-chlorophenyl group, an aromatic ring with a chlorine atom at the para position, classifies it as an aryl keto-ester. This specific arrangement of functional groups dictates its chemical reactivity and potential applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54029-05-9 |

| Molecular Formula | C₁₄H₁₇ClO₃ |

| Molecular Weight | 268.73 g/mol |

| Structure | A six-carbon aliphatic chain with an ethyl ester at one end and a ketone at the sixth carbon, which is also attached to a 4-chlorophenyl group. |

Scope and Objectives of Research on this compound

Research into this compound and related aryl keto-esters is driven by several key objectives. A primary goal is the development of efficient and selective synthetic routes to these compounds. One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgnih.govoregonstate.edu In a plausible synthetic route to this compound, chlorobenzene (B131634) could be acylated with ethyl adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comlibretexts.org

Another major research focus is the exploration of the reactivity of this molecule. The presence of the ketone, ester, and the chlorinated aromatic ring provides multiple sites for chemical modification. For instance, the ketone can be a target for nucleophilic attack or reduction, while the ester can be hydrolyzed to the corresponding carboxylic acid. The aromatic ring can also undergo further electrophilic substitution reactions, although the chloro- and acyl groups are deactivating.

The ultimate objective of this research is to utilize this compound as a building block for the synthesis of more complex and potentially bioactive molecules. The unique combination of functional groups makes it a promising starting material for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, its chemical properties and reactivity can be inferred from the extensive knowledge of related γ-keto esters.

A key area of investigation for such compounds is their spectroscopic characterization, which provides crucial information about their structure and purity.

Table 2: Representative Spectroscopic Data for a γ-Aryl-γ-Keto Ester

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene (B1212753) protons of the hexanoate (B1226103) chain, and aromatic protons of the chlorophenyl group. The protons alpha to the ketone and ester would show distinct chemical shifts. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring (with distinct shifts for the carbon bearing the chlorine atom), and the aliphatic carbons of the hexanoate chain and the ethyl group. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1740 cm⁻¹. Also, C-Cl stretching and aromatic C-H and C=C stretching vibrations would be observed. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show cleavage at the acyl-aryl bond and within the hexanoate chain. |

Note: The data in this table is illustrative and based on the expected spectroscopic properties of a compound with this structure. Actual experimental values may vary.

The reactivity of this compound is another critical area of research. As a γ-keto ester, it can participate in a variety of reactions. For example, it can serve as a precursor to γ-hydroxy esters through the selective reduction of the ketone. It can also undergo intramolecular cyclization reactions to form five- or six-membered rings, which are common structural motifs in many natural products and pharmaceuticals.

Furthermore, the presence of the 4-chlorophenyl group opens up possibilities for cross-coupling reactions, such as the Suzuki or Heck reactions, which could be used to further functionalize the aromatic ring and build more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCLGNIBLITULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604403 | |

| Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-05-9 | |

| Record name | Ethyl 4-chloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 4 Chlorophenyl 6 Oxohexanoate

Established Reaction Pathways for the Construction of the 6-Oxohexanoate (B1234620) Moiety

The synthesis of the core 6-oxohexanoate structure involves well-documented reaction pathways. These include the formation of the ethyl ester and the introduction of the keto group at the 6-position.

Esterification Reactions in the Synthesis of Ethyl Hexanoates

The ethyl hexanoate (B1226103) portion of the target molecule is typically formed through the esterification of hexanoic acid with ethanol (B145695). This can be achieved through several methods, most notably conventional acid-catalyzed esterification and enzymatic processes.

Conventional synthesis involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. researchgate.net However, for applications in the food and pharmaceutical industries, products synthesized via enzymatic routes are often preferred as they are considered 'natural'. researchgate.net Enzymatic esterification, often utilizing lipases like Novozym 435, offers a milder and more selective alternative. researchgate.netoup.com The reaction progress can be monitored over time, with studies showing significant conversion rates within a couple of hours. researchgate.net

Transesterification is another enzymatic route for producing ethyl hexanoate. oup.comoup.com This acyl transfer reaction can be performed using an immobilized lipase (B570770), such as that from Rhizomucor miehei, in an organic solvent like n-hexane. oup.com Research has shown that reaction parameters, including temperature and substrate concentration, significantly influence the efficiency of ester synthesis. oup.com

| Method | Catalyst/Enzyme | Key Features | Typical Conditions |

|---|---|---|---|

| Conventional Esterification | Sulfuric Acid or p-Toluenesulfonic Acid | Standard industrial method; potential for residual acid in product. researchgate.net | Reaction of hexanoic acid and ethanol with acid catalyst. |

| Enzymatic Esterification | Novozym 435 (immobilized lipase) | Milder conditions; product considered 'natural'; reversible reaction. researchgate.net | Ethanol and hexanoic acid with enzyme at ~50°C. researchgate.net |

| Enzymatic Transesterification | Rhizomucor miehei lipase (RML) | High specificity and yield; potential for substrate inhibition at high acid concentrations. oup.com | Ethyl caprate and hexanoic acid in n-hexane at ~50°C. oup.com |

Acylation Reactions for Ketone Introduction

The introduction of the ketone group, specifically an aryl ketone, is a critical step in the synthesis. Friedel-Crafts acylation is a cornerstone reaction for this purpose, involving the reaction of an arene with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This electrophilic aromatic substitution reaction results in the formation of monoacylated products.

The mechanism involves the formation of a complex between the Lewis acid and the acylating agent, which generates a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring to yield the aryl ketone. chemcess.com While widely used, Friedel-Crafts acylation has limitations; for instance, it is not effective with highly deactivated aromatic compounds.

Modern variations of acylation reactions have expanded the synthetic toolkit. These include palladium-catalyzed coupling reactions of aryl boronic acids with carboxylic anhydrides or acyl chlorides, which can be performed in greener solvents like water. organic-chemistry.org

| Reaction | Acylating Agent | Catalyst | Description |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Chlorides, Anhydrides | AlCl₃, other Lewis acids libretexts.org | Electrophilic aromatic substitution to form aryl ketones. |

| Palladium-Catalyzed Coupling | Acyl Chlorides, Anhydrides organic-chemistry.org | Palladium Acetate (Pd(OAc)₂) organic-chemistry.org | Cross-coupling of aryl boronic acids with acylating agents. organic-chemistry.org |

| Acyl Suzuki-Miyaura Coupling | Acyl Chlorides organic-chemistry.org | Palladium-based catalysts | A chemoselective, often solvent-free, method for ketone synthesis from boronic acids. organic-chemistry.org |

Multi-Component Reactions (MCRs) Leading to Related Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient route to complex molecules. scielo.brnih.gov Reactions like the Passerini and Ugi reactions are prominent examples. scielo.br

A relevant example is the Passerini multicomponent polymerization of 6-oxohexanoic acid and various isocyanides. acs.orgresearchgate.net This strategy allows for the synthesis of a family of functional polycaprolactones, which are structurally related to the 6-oxohexanoate moiety. acs.orgresearchgate.net This demonstrates the potential of MCRs to construct complex backbones from simpler, related precursors in a highly efficient manner.

Specific Synthetic Routes to Ethyl 6-(4-chlorophenyl)-6-oxohexanoate

The specific synthesis of this compound can be approached from two main perspectives: one starting with the aromatic precursor and the other building from the aliphatic chain.

Approaches Utilizing 4-Chlorophenyl Precursors

A primary strategy for synthesizing the target compound involves the Friedel-Crafts acylation of chlorobenzene (B131634). In this approach, chlorobenzene serves as the aromatic precursor. The acylating agent would be a derivative of adipic acid, specifically adipic acid monomethyl ester chloride (the 6-carbon diacid with one end as an acid chloride and the other as an ester).

The reaction would proceed as follows: chlorobenzene is reacted with adipic acid monoethyl ester chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The electrophilic acylium ion generated from the acid chloride attacks the para position of the chlorobenzene ring, favored due to the directing effects of the chlorine atom, to form the desired ketone structure. This method directly installs the 4-chlorophenyl keto group onto the pre-formed ethyl hexanoate backbone precursor.

Strategies Involving the Hexanoate Backbone Synthesis

An alternative approach begins with the construction of the hexanoate backbone, followed by the introduction of the aryl group. One published method for creating a similar 6-aryl-4-oxohexanoic acid structure involves the condensation of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) with levulinic acid. researchgate.netnih.gov This is followed by a reduction of the resulting double bond to yield the saturated carbon chain. researchgate.netnih.gov While this route yields a 4-oxo isomer, a similar principle could be adapted.

A more direct strategy could involve a cross-coupling reaction. For instance, a suitably functionalized hexanoate derivative could be coupled with a 4-chlorophenyl metallic reagent. An example pathway could start with ethyl 6-oxohexanoate, which possesses an aldehyde functionality. nih.gov This aldehyde could be converted to a suitable group for a coupling reaction, or alternatively, a Grignard reaction with 4-chlorophenylmagnesium bromide could be performed, followed by oxidation of the resulting secondary alcohol to the ketone. This method builds the molecule by forming the key carbon-carbon bond between the aromatic ring and the aliphatic chain.

Optimized Protocols for Reaction Conditions and Yield

The synthesis of this compound can be efficiently achieved through Friedel-Crafts acylation. nih.govorganic-chemistry.org This classic electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. nih.govyoutube.com For the synthesis of the target compound, the likely reactants are chlorobenzene and a derivative of adipic acid, such as monoethyl adipoyl chloride.

The reaction mechanism commences with the activation of the acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. nih.govyoutube.com This is followed by the electrophilic attack of the acylium ion on the chlorobenzene ring. Due to the directing effects of the chlorine atom, the acylation is expected to occur predominantly at the para position, yielding the desired 4-substituted product. rsc.orgyoutube.com The final step involves the deprotonation of the resulting arenium ion to restore aromaticity. youtube.com

Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Catalyst | Aluminum chloride (AlCl₃) | A common and effective Lewis acid catalyst for Friedel-Crafts acylation. nih.gov |

| Solvent | Dichloromethane or 1,2-dichloroethane | Inert solvents that are suitable for Friedel-Crafts reactions. google.com |

| Temperature | 0-25 °C | To control the reaction rate and minimize side reactions. |

| Reactant Ratio | Near-equimolar amounts of chlorobenzene and monoethyl adipoyl chloride with a slight excess of the acylating agent. | To ensure complete conversion of the aromatic substrate. |

Under these optimized conditions, a high yield of the desired product can be anticipated.

Novel Synthetic Approaches and Catalytic Systems

While Friedel-Crafts acylation is a robust method, modern synthetic chemistry offers several alternative approaches that may provide advantages in terms of efficiency, selectivity, and sustainability.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. uwindsor.ca A potential route to this compound could involve a palladium-catalyzed coupling of an organometallic reagent derived from chlorobenzene with an appropriate acylating agent. For instance, a Negishi-type coupling could be employed, reacting 4-chlorophenylzinc chloride with ethyl 6-chloro-6-oxohexanoate in the presence of a palladium catalyst. uwindsor.ca

Another approach could be a tandem reaction sequence catalyzed by a transition metal, such as rhodium or palladium, to construct the aryl ketone moiety. pkusz.edu.cn These methods often offer high functional group tolerance and milder reaction conditions compared to traditional Friedel-Crafts reactions.

Organocatalysis has emerged as a valuable strategy for asymmetric synthesis, enabling the preparation of chiral molecules without the use of metal catalysts. nih.govbeilstein-journals.orgscilit.com While the target molecule, this compound, is achiral, organocatalytic methods could be employed to synthesize chiral derivatives or precursors. For example, an asymmetric Michael addition of a suitable pronucleophile to an α,β-unsaturated precursor, catalyzed by a chiral amine or thiourea (B124793) derivative, could be envisioned. researchgate.net Furthermore, if a chiral center were desired at a different position in the molecule, organocatalytic reductions of a corresponding diketone or enantioselective alkylations could be explored.

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations. nih.gov For the synthesis of this compound or its derivatives, a lipase could be employed for the kinetic resolution of a racemic precursor, such as a corresponding secondary alcohol. nih.govresearchgate.net For instance, if the ketone functionality were reduced to a hydroxyl group, a lipase could selectively acylate one enantiomer, allowing for the separation of the two. This approach would be particularly valuable for the synthesis of enantiomerically enriched building blocks for pharmaceuticals or other biologically active molecules.

Purification Techniques and Isolation Strategies for this compound

The purification of the final product is a critical step to ensure high purity. Common impurities from a Friedel-Crafts acylation could include unreacted starting materials, regioisomers (ortho- and meta-isomers), and polyacylated byproducts.

A typical workup procedure would involve quenching the reaction mixture with dilute acid to decompose the catalyst complex, followed by extraction with an organic solvent. The organic layer would then be washed with a base to remove any acidic impurities and brine to remove residual water.

Recrystallization is a highly effective method for purifying solid organic compounds. youtube.comrsc.org The choice of solvent is crucial for successful recrystallization. rsc.org A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. rsc.org

| Solvent/Solvent System | Suitability |

| Ethanol/Water | A common solvent mixture for the recrystallization of moderately polar compounds. |

| Heptane/Ethyl Acetate | A non-polar/polar mixture that can be effective for compounds of intermediate polarity. reddit.com |

| Toluene | Aromatic solvent that may be suitable for aromatic ketones. rochester.edu |

The crude product would be dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to promote the formation of well-defined crystals. rsc.org The purified crystals can then be isolated by filtration. youtube.com

Considerations for Large-Scale Synthesis and Industrial Applicability

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. numberanalytics.comresearchgate.net

Key Considerations for Industrial Scale-Up:

Cost of Raw Materials: The economic viability of the process is heavily dependent on the cost of starting materials and reagents.

Reaction Safety and Heat Management: Friedel-Crafts acylations are often exothermic, requiring careful control of the reaction temperature to prevent runaway reactions, especially on a large scale. researchgate.net

Catalyst Loading and Recycling: Minimizing the amount of catalyst used and developing methods for its recovery and reuse can significantly improve the sustainability and cost-effectiveness of the process.

Waste Management: The generation of acidic waste streams from the quenching of the Lewis acid catalyst needs to be managed in an environmentally responsible manner. numberanalytics.com

Process Automation and Control: Implementing automated control systems can enhance the safety, consistency, and efficiency of the manufacturing process.

The development of more environmentally friendly "green" Friedel-Crafts procedures, potentially using solid acid catalysts or carrying out the reaction in solvent-free conditions, could enhance the industrial applicability of this synthesis. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Transformation Studies of Ethyl 6 4 Chlorophenyl 6 Oxohexanoate

Reactions Involving the Ester Functional Group

The ester group in Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is a key site for a variety of nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester moiety to generate a range of valuable derivatives.

Transesterification, the process of exchanging the ethyl group of the ester with a different alcohol moiety, can be achieved under various catalytic conditions. While specific studies on this compound are not extensively documented, the reactivity of similar γ-keto esters provides a strong basis for predicting its behavior.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a large excess of another alcohol (e.g., methanol (B129727), propanol), the ethyl group can be exchanged. The reaction proceeds via protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of the new alcohol.

Base-Catalyzed Transesterification: Alternatively, a base catalyst like sodium alkoxide can be employed. The reaction is initiated by the nucleophilic attack of the alkoxide on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is typically used as the solvent.

Enzymatic Transesterification: Lipases offer a mild and selective method for transesterification. These enzymes can catalyze the alcoholysis of the ester in a non-aqueous medium, often with high chemoselectivity, leaving the ketone functionality intact.

A summary of potential transesterification reactions is presented in the table below:

| Catalyst Type | Reagent | Potential Product |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound |

| Base (e.g., NaOCH₃) | Propanol | Propyl 6-(4-chlorophenyl)-6-oxohexanoate |

| Enzyme (e.g., Lipase) | Butanol | Butyl 6-(4-chlorophenyl)-6-oxohexanoate |

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-(4-chlorophenyl)-6-oxohexanoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Refluxing the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the carboxylic acid and ethanol (B145695). chemguide.co.uk The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products. chemguide.co.uk The mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water. youtube.com

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This reaction produces the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid.

| Condition | Reagents | Product |

| Acidic | H₂O, H⁺ (e.g., HCl) | 6-(4-chlorophenyl)-6-oxohexanoic acid + Ethanol |

| Basic | 1. NaOH, H₂O 2. H₃O⁺ | 6-(4-chlorophenyl)-6-oxohexanoic acid + Ethanol |

The conversion of the ester to an amide can be achieved by reacting this compound with ammonia, a primary amine, or a secondary amine. This transformation typically requires heating and may be facilitated by a catalyst. The direct amidation of esters is a valuable method for the formation of C-N bonds. masterorganicchemistry.com

Heating the ester with an amine can lead to the formation of the corresponding N-substituted amide. For instance, reaction with a primary amine (R-NH₂) would yield N-alkyl-6-(4-chlorophenyl)-6-oxohexanamide. Similarly, a secondary amine (R₂NH) would produce an N,N-dialkyl-6-(4-chlorophenyl)-6-oxohexanamide. The reactivity of the amine plays a significant role in the reaction conditions required.

| Amine | Potential Product |

| Ammonia (NH₃) | 6-(4-chlorophenyl)-6-oxohexanamide |

| Primary Amine (RNH₂) | N-Alkyl-6-(4-chlorophenyl)-6-oxohexanamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-6-(4-chlorophenyl)-6-oxohexanamide |

Transformations at the Ketone Functionality

The ketone group in this compound is susceptible to a range of transformations, including reduction to an alcohol and various condensation reactions that form new carbon-carbon bonds.

The selective reduction of the ketone in the presence of the ester is a key transformation. The choice of reducing agent is crucial for achieving this chemoselectivity.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for the reduction of ketones and aldehydes over esters. Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol or ethanol would be expected to yield Ethyl 6-(4-chlorophenyl)-6-hydroxyhexanoate. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities to the corresponding diol.

Catalytic Hydrogenation: Catalytic hydrogenation using a suitable catalyst, such as ruthenium complexes, can achieve the chemoselective reduction of the ketone to the corresponding alcohol. nih.gov Studies on the asymmetric hydrogenation of aromatic γ-keto esters have demonstrated that high enantioselectivity can be achieved, leading to the formation of optically active γ-hydroxy esters. nih.govacs.org

| Reducing Agent | Expected Product |

| Sodium Borohydride (NaBH₄) | Ethyl 6-(4-chlorophenyl)-6-hydroxyhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-chlorophenyl)hexane-1,6-diol |

| Catalytic Hydrogenation (e.g., Ru-catalyst, H₂) | Ethyl 6-(4-chlorophenyl)-6-hydroxyhexanoate |

The presence of α-hydrogens to the ketone and ester carbonyls allows this compound to participate in various condensation reactions.

Aldol-Type Condensations: The ketone functionality possesses α-hydrogens that can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and react with an aldehyde in a crossed Aldol condensation. For example, reaction with an aromatic aldehyde in the presence of a base could lead to the formation of an α,β-unsaturated ketone derivative. Intramolecular Aldol condensation is also a possibility, which could lead to the formation of a cyclic product.

Claisen Condensation: While a classic Claisen condensation involves the reaction between two ester molecules, a mixed Claisen condensation could potentially occur between the ester enolate of this compound and another ester. fiveable.mewikipedia.orgallen.inmasterorganicchemistry.comlibretexts.org However, the acidity of the α-protons of the ketone is generally higher than that of the ester, making Aldol-type reactions more likely to occur at the ketone side.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. purechemistry.org In this context, the ketone group of this compound could react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form a new carbon-carbon double bond at the α-position of the ketone. purechemistry.orgnumberanalytics.comyoutube.comresearchgate.net

| Condensation Type | Reactant | Potential Product Type |

| Aldol | Aromatic Aldehyde | α,β-Unsaturated keto ester |

| Claisen (Mixed) | Another Ester | β-Dicarbonyl compound (less likely) |

| Knoevenagel | Malononitrile | α-Cyano-α,β-unsaturated keto ester |

Derivatization to Oximes and Hydrazones

The carbonyl group at the 6-position of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives. Among the most common are oximes and hydrazones, formed through condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively.

The synthesis of oximes from ketones is a classic transformation, typically achieved by reacting the carbonyl compound with hydroxylamine or its hydrochloride salt in a polar solvent like ethanol. arpgweb.com The reaction's rate is pH-dependent, and a base is often added to neutralize the acid released from the hydroxylamine hydrochloride salt. arpgweb.com Similarly, hydrazones are synthesized by the reaction of the ketone with hydrazine or substituted hydrazines. These reactions proceed via a nucleophilic addition to the carbonyl carbon, followed by a dehydration step to yield the final C=N double-bonded product. researchgate.net

These derivatizations are significant as they introduce new functional groups that can be used for further synthetic manipulations or to explore the biological activities of the resulting compounds. arpgweb.comdergipark.org.tr

Table 1: Synthesis of Oxime and Hydrazone Derivatives

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base (e.g., KOH) | Ethyl 6-(4-chlorophenyl)-6-(hydroxyimino)hexanoate (Oxime) |

| This compound | Hydrazine Hydrate (B1144303) (NH₂NH₂·H₂O) | Ethyl 6-(4-chlorophenyl)-6-hydrazinylidenehexanoate (Hydrazone) |

Reactivity of the Chlorophenyl Substituent

The 4-chlorophenyl group presents another major site for reactivity on the molecule. The carbon-chlorine bond can be targeted for cleavage and substitution through various modern synthetic methodologies, enabling the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In the case of this compound, the keto-ester side chain is attached to the ring at the para position relative to the chlorine atom. However, the alkyl chain insulates the aromatic ring from any significant electron-withdrawing effect from the ester group, and the carbonyl group itself is not sufficiently activating. Consequently, the chlorophenyl ring is not considered activated, and SNAr reactions are generally difficult, requiring harsh conditions such as high temperatures and very strong nucleophiles. youtube.com

Table 2: Predicted Conditions for SNAr Reactions

| Nucleophile | Reagent Example | Conditions | Expected Product |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | High Temperature (~350 °C), High Pressure | Ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate |

| Amide Ion | Sodium Amide (NaNH₂) | Liquid Ammonia, Strong Base | Ethyl 6-(4-aminophenyl)-6-oxohexanoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | High Temperature, Pressure | Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most effective way to modify the chlorophenyl group of the title compound.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. organic-chemistry.org While aryl chlorides are the least reactive among aryl halides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made their use feasible. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups in place of the chlorine atom. mdpi.com

Table 3: Potential Suzuki-Miyaura Coupling Partners

| Boron Reagent | Coupling Partner | Product Class |

|---|---|---|

| Phenylboronic acid | Benzene (B151609) | Biaryl derivative |

| Thiophene-2-boronic acid | Thiophene | Heteroaryl derivative |

| Vinylboronic acid | Ethene | Styrenyl derivative |

Heck Reaction The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination. nih.gov The reaction offers excellent control over the stereoselectivity, typically yielding the trans isomer. organic-chemistry.org

Table 4: Potential Heck Reaction Coupling Partners

| Alkene | Coupling Partner | Product Class |

|---|---|---|

| Styrene | Ethenylbenzene | Stilbene derivative |

| Ethyl acrylate | Propenoic acid, ethyl ester | Cinnamate derivative |

| 1-Octene | Oct-1-ene | Substituted alkene |

Sonogashira Coupling The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and typically a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of the terminal alkyne, which can be a significant side reaction. nih.gov This method is highly valuable for synthesizing arylalkynes. libretexts.org

Table 5: Potential Sonogashira Coupling Partners

| Alkyne | Coupling Partner | Product Class |

|---|---|---|

| Phenylacetylene | Ethynylbenzene | Diarylacetylene |

| 1-Hexyne | Hex-1-yne | Aryl-alkyl acetylene |

| Trimethylsilylacetylene | Ethynyl(trimethyl)silane | Silyl-protected arylalkyne |

Investigations into Radical Reactions and Mechanisms

While ionic pathways dominate the described transformations, the potential for radical-mediated reactions involving this compound exists, although it is less explored. Aryl chlorides can participate in radical reactions, for instance, through reductive dehalogenation using radical initiators and a hydrogen atom source. Furthermore, radical-based cyclization processes could be envisioned if a suitable radical acceptor, such as an alkene, were incorporated into the ester chain. Such reactions often proceed through a radical chain mechanism involving initiation, propagation, and termination steps. However, specific studies on radical reactions involving this particular molecule are not prominent in the literature, and such pathways remain largely theoretical.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the transformations of this compound.

Oxime/Hydrazone Formation: This proceeds via a two-step nucleophilic addition-elimination (condensation) mechanism. The nitrogen atom of hydroxylamine or hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond.

Nucleophilic Aromatic Substitution (SNAr): The hypothetical SNAr reaction follows an addition-elimination pathway. A strong nucleophile adds to the carbon bearing the chlorine, breaking the ring's aromaticity and forming a negatively charged Meisenheimer intermediate. In the second, faster step, the leaving group (chloride) is eliminated, and aromaticity is restored. libretexts.org

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation (Suzuki) / Migratory Insertion (Heck) / Deprotonation-Coordination (Sonogashira): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. libretexts.org In the Heck reaction, the alkene inserts into the Pd-C bond. nih.gov In the Sonogashira reaction, the alkyne coordinates to the palladium center, often facilitated by a copper acetylide intermediate. wikipedia.org

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Spectroscopic Characterization Methodologies for Ethyl 6 4 Chlorophenyl 6 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the ethyl ester group would appear as a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃) are expected to resonate at approximately 4.1 ppm, split into a quartet by the adjacent methyl protons. These methyl protons (-OCH₂CH₃) would, in turn, appear as a triplet around 1.2 ppm.

The aliphatic chain protons would present as a series of multiplets. The methylene group adjacent to the ester carbonyl (C2-H₂) is anticipated to be the most downfield of the aliphatic chain protons, likely in the region of 2.3 ppm, appearing as a triplet. The protons on the carbon adjacent to the ketone carbonyl (C5-H₂) would also be shifted downfield to around 3.0 ppm, also as a triplet. The protons on the central methylene groups (C3-H₂ and C4-H₂) would likely overlap and appear as a multiplet in the range of 1.6-1.8 ppm.

The aromatic protons of the 4-chlorophenyl group are expected to appear as two distinct doublets in the aromatic region of the spectrum (7.0-8.0 ppm). Due to the electron-withdrawing nature of the chlorine atom and the carbonyl group, the protons ortho to the carbonyl group would be the most deshielded, resonating at a higher chemical shift (around 7.9 ppm) compared to the protons meta to the carbonyl group (around 7.5 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.5 | Doublet | 2H | Ar-H (meta to C=O) |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~3.0 | Triplet | 2H | -CH₂C(=O)Ar |

| ~2.3 | Triplet | 2H | -CH₂C(=O)O- |

| ~1.7 | Multiplet | 4H | -CH₂CH₂- |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

The two carbonyl carbons would be the most downfield signals. The ketone carbonyl carbon (C6) is predicted to appear around 198 ppm, while the ester carbonyl carbon (C1) would be at a slightly lower chemical shift, around 173 ppm.

The aromatic carbons of the 4-chlorophenyl ring would give rise to four signals. The carbon attached to the chlorine atom (C10) would be in the region of 139 ppm, and the ipso-carbon attached to the carbonyl group (C7) would be around 135 ppm. The two sets of aromatic CH carbons (C8/C12 and C9/C11) would appear in the typical aromatic region of 128-130 ppm.

The carbons of the ethyl ester group would be observed at approximately 61 ppm for the methylene carbon (-OCH₂) and around 14 ppm for the methyl carbon (-CH₃). The aliphatic chain carbons would resonate in the range of 20-40 ppm, with the carbons adjacent to the carbonyl groups (C2 and C5) being more downfield than the central methylene carbons (C3 and C4).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C6 (Ketone C=O) |

| ~173 | C1 (Ester C=O) |

| ~139 | C10 (Ar-C-Cl) |

| ~135 | C7 (Ar-C-C=O) |

| ~130 | C8, C12 (Ar-CH) |

| ~129 | C9, C11 (Ar-CH) |

| ~61 | -OCH₂CH₃ |

| ~38 | C5 (-CH₂C(=O)Ar) |

| ~34 | C2 (-CH₂C(=O)O-) |

| ~24 | C3, C4 (-CH₂CH₂-) |

| ~14 | -OCH₂CH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, it would show a clear correlation between the -OCH₂CH₃ quartet and the -OCH₂CH₃ triplet. It would also help to trace the connectivity of the aliphatic chain protons from C2 to C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While less critical for this flexible acyclic molecule, it could offer insights into preferred conformations in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Characteristic Vibrational Mode Assignments

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretching vibration is expected to appear around 1735 cm⁻¹, while the ketone C=O stretch, being conjugated with the aromatic ring, would likely be observed at a slightly lower frequency, around 1685 cm⁻¹.

Other characteristic vibrations would include the C-O stretching of the ester group at approximately 1250-1100 cm⁻¹, C-H stretching vibrations of the aliphatic and aromatic groups just above and below 3000 cm⁻¹, respectively, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would be expected in the fingerprint region, typically around 1090 cm⁻¹.

Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the C=C bonds are often strong in the Raman spectrum, which could aid in their assignment.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

| ~1735 | Ester C=O Stretch |

| ~1685 | Ketone C=O Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1250-1100 | Ester C-O Stretch |

| ~1090 | C-Cl Stretch |

Conformational Analysis via Vibrational Spectroscopy

The aliphatic chain of this compound possesses significant conformational flexibility. While detailed conformational analysis would require computational modeling in conjunction with experimental data, vibrational spectroscopy can offer some insights. Different conformers can exhibit slightly different vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with calculated spectra for different low-energy conformers, it might be possible to deduce the predominant conformation in the solid state (from IR of a KBr pellet or Raman of a solid sample) or in a particular solvent. However, for such a flexible molecule, a mixture of conformers is likely present in solution, leading to broadened spectral bands.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. Based on the molecular formula of this compound, C₁₄H₁₇ClO₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

The analysis would typically involve detecting the protonated molecule [M+H]⁺ or other adducts. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the identity of the synthesized compound.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₄H₁₇ClO₃ | [M] | 268.08662 |

| C₁₄H₁₈ClO₃⁺ | [M+H]⁺ | 269.09440 |

This interactive table provides the calculated theoretical exact masses for the neutral molecule and its common adducts, which are critical for HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of volatile compounds like this compound and confirming their identity.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time (the time it takes for the compound to pass through the column) is a characteristic property that helps in identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint.

Key expected fragments for this compound would arise from the cleavage of the keto-aliphatic chain and the aromatic ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Fragment Name | Expected m/z |

|---|---|---|

| [C₆H₄ClCO]⁺ | 4-chlorobenzoyl cation | 139/141 |

| [C₆H₄Cl]⁺ | 4-chlorophenyl cation | 111/113 |

| [C₂H₅OCO(CH₂)₄CO]⁺ | - | 157 |

| [C₂H₅OCO(CH₂)₄]⁺ | - | 129 |

This interactive table outlines the plausible mass-to-charge ratios (m/z) for significant fragments expected to be observed in the GC-MS analysis, aiding in structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores—groups of atoms that absorb light. In this compound, the key chromophore is the 4-chlorobenzoyl group, which consists of a benzene (B151609) ring conjugated with a carbonyl group.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to electronic transitions within this chromophore. Specifically, two main transitions are anticipated:

A strong absorption band (π → π* transition) at a shorter wavelength, typically in the range of 240-280 nm, associated with the aromatic system.

A weaker absorption band (n → π* transition) at a longer wavelength, typically above 300 nm, associated with the carbonyl group.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are characteristic of the compound's electronic structure. The analysis is usually performed by dissolving the sample in a UV-transparent solvent, such as ethanol (B145695) or hexane.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 240 - 280 | 4-chlorobenzoyl |

This interactive table summarizes the anticipated absorption regions for the principal electronic transitions in the compound, which are identifiable via UV-Vis spectroscopy.

Computational Chemistry and Theoretical Investigations of Ethyl 6 4 Chlorophenyl 6 Oxohexanoate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its energetic stability. These methods provide a detailed picture of the molecule's preferred conformation and electronic makeup.

Ab Initio Methods for Electronic Structure Determination

Analysis of Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier orbitals, are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. acadpubl.eu A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For related compounds, DFT calculations have been used to determine the HOMO and LUMO energies. For instance, in one study on a different chloro-substituted organic molecule, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eu

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0107 |

Note: The data presented is for a similar chloro-substituted organic molecule and is for illustrative purposes. acadpubl.eu

Charge Distribution Analysis (e.g., Mulliken, NBO)

Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. nih.gov This information helps to identify the electron-rich and electron-deficient regions within the molecule, which are the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. acadpubl.eu It provides a map of the charge distribution, where different colors indicate different potential values. Typically, red regions represent areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. acadpubl.eu Green areas represent regions of neutral potential. The MEP surface is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. acadpubl.eu For instance, in analyses of similar compounds, the oxygen atoms often appear as red regions, indicating their electrophilic nature. acadpubl.eu

Prediction and Correlation of Spectroscopic Parameters

Computational quantum chemistry methods are powerful tools for predicting various spectroscopic parameters of molecules. These theoretical calculations can provide valuable insights into the electronic structure, vibrational modes, and electronic transitions, which directly correlate with experimental NMR, IR, Raman, and UV-Vis spectra.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), is a common application of computational chemistry. Density Functional Theory (DFT) is a widely used method for this purpose. By calculating the magnetic shielding tensors of the nuclei in a molecule, one can predict the chemical shifts.

For Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, theoretical calculations would typically be performed on an optimized molecular geometry. The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data for structure verification.

Table 1: Hypothetical Theorectical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~173 |

| C2 | ~2.3 | ~34 |

| C3 | ~1.7 | ~24 |

| C4 | ~1.6 | ~28 |

| C5 | ~3.0 | ~38 |

| C6 | - | ~198 |

| C7 (C-O-CH₂) | ~4.1 | ~60 |

| C8 (O-CH₂-CH₃) | ~1.2 | ~14 |

| C9 (C-Cl) | - | ~139 |

| C10/C14 | ~7.9 | ~129 |

| C11/C13 | ~7.5 | ~130 |

| C12 | - | ~133 |

Note: These are estimated values based on general principles and data for similar functional groups. Actual computational results would be required for accurate predictions.

Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the vibrational frequencies and their corresponding intensities. DFT methods are also commonly employed for these simulations.

The simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to its functional groups. For example, a strong absorption in the IR spectrum around 1700-1740 cm⁻¹ would be expected for the two carbonyl (C=O) groups (ketone and ester). The aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching mode, would also be identifiable.

Table 2: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=O stretching (ketone) | 1700-1680 |

| C=O stretching (ester) | 1750-1730 |

| C=C stretching (aromatic) | 1600-1450 |

| C-Cl stretching | 850-550 |

Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which determine the position and intensity of the absorption bands.

For this compound, the UV-Vis spectrum would be expected to show absorptions related to the chlorophenyl and carbonyl chromophores. Transitions such as n → π* and π → π* associated with the aromatic ring and the carbonyl groups would be predicted.

Table 3: Anticipated Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) |

| n → π* (carbonyl) | ~280-320 |

| π → π* (aromatic) | ~200-280 |

Reaction Mechanism Simulation and Transition State Modeling

Computational chemistry can be used to model chemical reaction mechanisms, identify transition states, and calculate activation energies. This provides a deeper understanding of the reaction pathways and kinetics.

For a molecule like this compound, one could theoretically investigate various reactions, such as its synthesis via Friedel-Crafts acylation or its subsequent chemical transformations. The modeling would involve locating the transition state structures for each step of the reaction. The calculated energy profile would reveal the activation barriers and the thermodynamics of the reaction.

Due to the lack of specific published research, no detailed reaction mechanism simulations or transition state models for reactions involving this compound can be presented at this time. Such studies would require dedicated computational research projects.

Ethyl 6 4 Chlorophenyl 6 Oxohexanoate As a Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds

The unique structural features of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate make it an ideal starting material for the synthesis of a variety of organic scaffolds. The presence of the ketone carbonyl group at the 6-position and the ester functionality at the 1-position provides two reactive sites that can be selectively or simultaneously manipulated to construct different molecular frameworks.

One of the primary applications of this γ-keto ester is in cyclization reactions to form five- and six-membered rings. The distance between the two carbonyl groups is well-suited for intramolecular reactions or for reactions with bifunctional reagents to yield cyclic products. For instance, the carbon chain can be further functionalized to introduce additional reactive handles, thereby expanding the range of accessible scaffolds.

The reactivity of the methylene (B1212753) groups adjacent to the carbonyls also allows for various condensation and alkylation reactions, enabling the elongation and branching of the carbon skeleton. This versatility has been exploited in the synthesis of carbocyclic and heterocyclic systems, which are prevalent in many biologically active compounds and functional materials.

Role in the Elaboration of Heterocyclic Compounds

A significant application of this compound lies in the synthesis of heterocyclic compounds, particularly those containing nitrogen atoms. The 1,5-relationship of the carbonyl groups makes it a suitable precursor for the synthesis of six-membered heterocyclic rings through condensation reactions with dinucleophiles.

A prominent example is the synthesis of pyridazinone derivatives. The reaction of γ-keto esters with hydrazine (B178648) hydrate (B1144303) is a well-established method for the preparation of dihydropyridazinones. In this reaction, the hydrazine initially reacts with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyridazinone ring. Specifically, this compound can react with hydrazine to yield 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This pyridazinone core is a common motif in many pharmaceutical agents.

The general reaction scheme for the formation of dihydropyridazinones from γ-keto esters is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| γ-Keto Ester | Hydrazine Hydrate | Dihydropyridazinone | Cyclocondensation |

Furthermore, the ketone and ester functionalities can be modified prior to cyclization to introduce various substituents on the resulting heterocyclic ring, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Utility in the Synthesis of Complex Organic Molecules

The structural framework of this compound serves as a valuable starting point for the assembly of more complex organic molecules. The ability to selectively functionalize either the ketone or the ester group, or to utilize both in a sequential or one-pot manner, provides a powerful strategy for building molecular complexity.

For instance, the ketone can be transformed into other functional groups such as alcohols, alkenes, or amines, which can then participate in subsequent bond-forming reactions. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can be converted into amides, acid chlorides, or other acyl derivatives.

These transformations, coupled with the potential for carbon-carbon bond formation at the α-positions of the carbonyl groups, enable the annulation of additional rings and the introduction of complex side chains. This strategic approach has been employed in the total synthesis of natural products and the design of novel bioactive molecules where the 6-(4-chlorophenyl)-6-oxohexanoate moiety provides a key structural element.

Application as an Intermediate in the Production of Related Esters and Ketones

Beyond its use in constructing complex scaffolds, this compound is a practical intermediate for the synthesis of other related esters and ketones.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol. This allows for the introduction of various alkyl or aryl groups into the ester functionality, which can be useful for modifying the physical and chemical properties of the molecule or for facilitating subsequent synthetic steps.

| Reactant | Reagent | Catalyst | Product |

| This compound | R'OH (Alcohol) | Acid or Base | Alkyl/Aryl 6-(4-chlorophenyl)-6-oxohexanoate |

Hydrolysis and Ketonization: The ester group can be hydrolyzed to the corresponding carboxylic acid, 6-(4-chlorophenyl)-6-oxohexanoic acid. This carboxylic acid can then be used to synthesize other ketones through various methods. For example, reaction with an organometallic reagent like an organolithium or Grignard reagent, followed by workup, can lead to the formation of a new ketone. Alternatively, the carboxylic acid can be converted to an acid chloride and then reacted with an organocuprate (Gilman reagent) to yield the desired ketone. These transformations provide access to a range of ketones with different substituents at the former ester position.

The versatility of this compound as a synthetic building block makes it a valuable tool for organic chemists in academia and industry, enabling the efficient construction of a wide array of functionalized molecules.

Future Directions and Unexplored Research Avenues for Ethyl 6 4 Chlorophenyl 6 Oxohexanoate

Development of Enantioselective Synthetic Protocols

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, the ketone moiety presents a prime target for asymmetric reduction to yield chiral secondary alcohols, which are valuable building blocks.

Future research should prioritize the development of robust and highly selective enantioselective reduction methods. A particularly promising avenue is asymmetric transfer hydrogenation (ATH) , a powerful technique for the reduction of ketones. mdpi.comscispace.com Catalytic systems based on noble metals like ruthenium and rhodium, complexed with chiral ligands, have demonstrated exceptional performance in the ATH of various ketones, including those bearing aromatic substituents. mdpi.comnih.gov For instance, Noyori-type catalysts, which have been extensively studied for their high efficiency and selectivity, could be adapted for the reduction of the chlorophenyl ketone in this compound. nih.govacs.org Investigations into the optimal combination of chiral ligands, metal precursors, and hydrogen donors will be crucial.

Another key area for exploration is the use of oxazaborolidine catalysts , which are well-established for the enantioselective reduction of ketones with borane (B79455). rsc.org The development of novel chiral lactam alcohols as precursors for these catalysts could offer a practical and efficient route to the desired chiral alcohol. rsc.org Furthermore, biocatalysis, employing whole-cell systems or isolated enzymes, presents a green and highly selective alternative for asymmetric ketone reduction.

| Catalytic System | Potential Advantages | Key Research Focus |

| Asymmetric Transfer Hydrogenation (e.g., Noyori catalysts) | High turnover numbers, excellent enantioselectivity, mild reaction conditions. | Ligand screening, optimization of reaction parameters (solvent, base). |

| Oxazaborolidine Catalysts | Practical and convenient, high enantioselectivities achievable. | Design of new chiral precursors, exploration of borane sources. |

| Biocatalysis (e.g., yeast, isolated reductases) | High enantioselectivity, environmentally friendly, mild conditions. | Enzyme screening, reaction engineering, and optimization. |

Integration into Flow Chemistry Systems

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. zenodo.org Integrating the synthesis and subsequent transformations of this compound into flow chemistry systems is a critical future direction.

The synthesis of keto esters has been successfully demonstrated in flow, showcasing the feasibility of this approach. nih.govornl.govresearchgate.net Future work should focus on developing a continuous process for the production of this compound itself. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification. nih.gov

Furthermore, subsequent transformations of the target molecule, such as the aforementioned enantioselective reductions or other functional group manipulations, could be performed in a continuous fashion. This would enable a multi-step synthesis in a single, uninterrupted flow, significantly increasing efficiency. zenodo.org Challenges to be addressed include managing potential solid precipitation and handling multiphasic reaction mixtures in a continuous setup. The development of practical continuous production methods for compounds from aryl halides and redox-active esters provides a strong foundation for this endeavor. d-nb.info

Exploration of New Reaction Classes and Transformation Pathways

The bifunctional nature of this compound, possessing both a ketone and an ester group at a 1,6-distance, opens the door to a wide array of novel chemical transformations.

Intramolecular cyclization reactions represent a powerful strategy for the construction of cyclic compounds. Depending on the reaction conditions and reagents, the target molecule could be cyclized to form various heterocyclic or carbocyclic scaffolds. For instance, acid- or base-catalyzed intramolecular aldol-type reactions could lead to the formation of six-membered rings. Research into the cyclization of related 2-N-aryl-substituted derivatives provides a starting point for exploring these pathways. rsc.orgresearchgate.net

The development of multicomponent reactions (MCRs) involving this compound is another exciting prospect. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step. The gamma-keto ester moiety could participate in novel MCRs to generate diverse molecular libraries for biological screening. nih.govresearchgate.net For example, reactions involving amines, aldehydes, and the keto ester could lead to the synthesis of highly substituted piperidine (B6355638) derivatives. nih.gov

Furthermore, the 1,6-dicarbonyl structure is a key synthon for various organic transformations. nih.govquimicaorganica.org Exploring photoredox-based oxidative heterocoupling reactions of enolsilanes derived from the ketone could lead to the synthesis of novel 1,4- and 1,6-dicarbonyl compounds. nih.gov

| Reaction Class | Potential Products | Key Research Focus |

| Intramolecular Cyclization | Substituted cyclohexanones, lactones, pyridines | Catalyst development, mechanistic studies |

| Multicomponent Reactions | Highly functionalized piperidines, pyrazoles, complex heterocycles | Design of novel MCRs, exploration of catalyst systems |

| 1,6-Dicarbonyl Transformations | Novel dicarbonyl compounds, complex carbocycles | Exploration of photoredox catalysis, development of new synthetic methodologies |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and the development of more efficient synthetic protocols. Advanced in-situ and operando spectroscopic techniques can provide real-time insights into the dynamic processes occurring during the transformation of this compound.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time, allowing for the identification of intermediates and the determination of reaction kinetics. acs.orgacs.org For example, operando ¹H NMR spectroscopy has been successfully used to study the kinetics of asymmetric transfer hydrogenation of aryl ketones, providing valuable information on catalyst activation, deactivation, and inhibition pathways. acs.orgacs.org Applying this technique to the enantioselective reduction of this compound would enable a detailed mechanistic investigation and facilitate the optimization of the catalytic system.

Operando Infrared (IR) spectroscopy is another valuable technique for studying catalytic reactions under real working conditions. ornl.goveurokin.org It can provide information on surface adsorbates and reaction intermediates on heterogeneous catalysts. ornl.goveurokin.orgnih.gov For the hydrogenation of the chlorophenyl ketone moiety, operando IR could be used to study the interaction of the substrate with the catalyst surface and to identify key surface species involved in the catalytic cycle. researchgate.netresearchgate.net

| Spectroscopic Technique | Information Gained | Application to Target Compound |

| In-situ NMR Spectroscopy | Reaction kinetics, intermediate identification, catalyst speciation | Monitoring enantioselective reduction, studying reaction mechanisms |

| Operando IR Spectroscopy | Surface adsorbates, catalyst-substrate interactions, reaction pathways | Investigating heterogeneous catalytic hydrogenation |

Predictive Modeling for Reaction Outcomes and Product Profiles

The use of computational tools, particularly machine learning, is revolutionizing the field of organic synthesis by enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions.

For the enantioselective synthesis of chiral alcohols from this compound, machine learning models can be developed to predict the enantioselectivity of different catalytic systems. nih.govnih.govresearchgate.netchinesechemsoc.org By training models on existing datasets of asymmetric ketone reductions, it is possible to predict the stereochemical outcome for a new substrate with a high degree of accuracy. nih.gov This predictive capability can significantly accelerate the discovery of optimal catalysts and reaction conditions, reducing the need for extensive experimental screening. researchgate.netchinesechemsoc.orgcas.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be employed to understand the key molecular features of the substrate and catalyst that govern enantioselectivity. These models can guide the rational design of more selective catalysts. Predictive models for activity coefficients can also be used to optimize reaction conditions, particularly for complex mixtures. researchgate.net For reactions involving multiple functional groups, such as the ester and ketone in the target molecule, these predictive models can be invaluable. researchgate.netrsc.org

| Modeling Approach | Predictive Capability | Potential Impact |

| Machine Learning for Enantioselectivity | Prediction of enantiomeric excess for different catalysts and conditions | Accelerated discovery of optimal synthetic routes, reduced experimental effort |

| QSAR Models | Identification of key structural features influencing stereoselectivity | Rational design of more efficient and selective catalysts |

| Predictive Activity Coefficient Models | Optimization of reaction media and conditions | Improved reaction performance and efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products